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Compound of Interest

Compound Name: A-966492

Cat. No.: B1684199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and

biological activity of A-966492, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP)

enzymes. The information is curated for researchers, scientists, and drug development

professionals, with a focus on presenting quantitative data, detailed experimental

methodologies, and visual representations of its mechanism of action.

Quantitative Solubility and Stability Data
The solubility and stability of a compound are critical parameters in drug development,

influencing its formulation, bioavailability, and shelf-life. The following tables summarize the

available quantitative data for A-966492.

Solubility Data
A-966492 exhibits varying solubility in different solvents, a key consideration for in vitro and in

vivo experimental design.
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Solvent Solubility
Concentration
(mM)

Notes

DMSO 33 mg/mL[1] 101.74 mM[1]

Moisture-absorbing

DMSO may reduce

solubility; fresh DMSO

is recommended.[1]

Water Insoluble[1] -

Ethanol Insoluble[1] -

For in vivo applications, several formulation protocols have been developed to enhance the

solubility of A-966492:

Formulation Components Resulting Solubility/Concentration

10% DMSO, 40% PEG300, 5% Tween-80, 45%

Saline
≥ 2.5 mg/mL (7.71 mM); Clear solution

10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (7.71 mM); Clear solution

10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (7.71 mM); Clear solution

Note: For in vivo preparations, it is recommended to prepare a clear stock solution first and

then add co-solvents sequentially. The mixed solution should be used immediately for optimal

results.[1]

Stability Data
The stability of A-966492 has been primarily characterized for its stock solutions.
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Storage Condition Solvent Duration Notes

-20°C Powder 3 years[1]
From date of receipt.

[1]

-80°C In solvent 1 year[1]

Aliquot to avoid

repeated freeze-thaw

cycles.[1]

-20°C In solvent 1 month[1]

Aliquot to avoid

repeated freeze-thaw

cycles.[1]

Comprehensive quantitative data on the stability of A-966492 under various pH conditions,

temperatures, and in biological matrices like plasma is not readily available in the public

domain. Such studies, often conducted as part of forced degradation protocols, are crucial for

predicting the compound's shelf-life and degradation pathways.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This

section outlines the key experimental protocols relevant to the characterization of A-966492.

PARP1 and PARP2 Enzyme Inhibition Assay
This assay determines the in vitro potency of A-966492 against its primary targets, PARP1 and

PARP2.

Materials:

A-966492

Recombinant human PARP1 and PARP2 enzymes

[³H]-NAD⁺

Biotinylated Histone H1

slDNA (single-stranded DNA)
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Assay Buffer: 50 mM Tris, pH 8.0, 1 mM DTT, 4 mM MgCl₂[1]

Benzamide (reaction termination solution)

Streptavidin-coated FlashPlates

TopCount microplate scintillation counter

Procedure:

Prepare serial dilutions of A-966492.

In a 96-well plate, combine the PARP enzyme (1 nM PARP-1 or 4 nM PARP-2), biotinylated

histone H1 (200 nM), and slDNA (200 nM) in the assay buffer.[1]

Add the diluted A-966492 or vehicle control to the respective wells.

Initiate the reaction by adding [³H]-NAD⁺ (1.5 µM).[1]

Incubate the reaction mixture.

Terminate the reaction by adding 1.5 mM benzamide.[1]

Transfer the reaction mixture to streptavidin-coated FlashPlates and incubate for 1 hour to

allow for the capture of biotinylated histones.[1]

Measure the incorporation of [³H]-ADP-ribose using a TopCount microplate scintillation

counter.[1]

Calculate the Ki values from inhibition curves at various substrate concentrations.[1]

Whole-Cell PARP Inhibition Assay
This assay measures the ability of A-966492 to inhibit PARP activity within a cellular context.

Materials:

C41 cells (or other suitable cell line)
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A-966492

Hydrogen peroxide (H₂O₂)

Phosphate-buffered saline (PBS)

Methanol/acetone fixing solution (7:3)

Blocking solution (5% nonfat dry milk in PBS-Tween 0.05%)

Anti-PAR antibody

FITC-conjugated secondary antibody

DAPI (4',6-diamidino-2-phenylindole)

Procedure:

Seed C41 cells in a 96-well plate.

Treat the cells with varying concentrations of A-966492 for 30 minutes.[1]

Induce DNA damage and activate PARP by treating the cells with 1 mM H₂O₂ for 10 minutes.

[1]

Wash the cells with ice-cold PBS.[1]

Fix the cells with a pre-chilled methanol/acetone solution at -20°C for 10 minutes.[1]

Air-dry the plates and then rehydrate with PBS. [cite: s]

Block the cells with the blocking solution for 30 minutes at room temperature.[1]

Incubate with a primary antibody against PAR.

Wash and incubate with a FITC-conjugated secondary antibody and DAPI for nuclear

staining.
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Measure the fluorescence intensity for FITC (PAR levels) and DAPI (cell number) using a

fluorescence plate reader.

Normalize the PAR activity (FITC signal) to the cell number (DAPI signal) to determine the

EC₅₀ value.

Signaling Pathways and Mechanism of Action
A-966492 is a potent inhibitor of PARP1 and PARP2, enzymes that play a critical role in the

DNA damage response (DDR). The following diagrams illustrate the PARP signaling pathway

and the mechanism of action of A-966492.
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Caption: PARP1 detects DNA single-strand breaks and synthesizes PAR chains, recruiting

DNA repair proteins.

Mechanism of Action of A-966492

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1684199?utm_src=pdf-body
https://www.benchchem.com/product/b1684199?utm_src=pdf-body
https://www.benchchem.com/product/b1684199?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684199?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A-966492 Inhibition

A-966492 PARP1
 inhibits No PAR

Synthesis
 leads to

NAD+

SSB Accumulation
 results in Replication Fork

Collapse
 causes Double-Strand

Break (DSB)
 leads to Cell Death

(in HR deficient cells)
 induces

Click to download full resolution via product page

Caption: A-966492 inhibits PARP1, leading to SSB accumulation, replication fork collapse, and

cell death.

Experimental Workflow for Solubility Determination
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Solubility Determination Workflow
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Caption: A general workflow for determining the solubility of a chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1684199?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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